

A Comparative Review of Padma 28 Clinical Trials in Intermittent Claudication

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Compound of Interest

Compound Name: *Padma 28*

Cat. No.: *B1168819*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of clinical trial results for **Padma 28**, a multi-herb Tibetan formula, focusing on its application in intermittent claudication, a common symptom of peripheral artery disease (PAD). The information is compiled from peer-reviewed clinical studies and meta-analyses to offer a comprehensive overview for research and development purposes.

Comparative Analysis of Clinical Trial Data

The primary endpoint in the majority of clinical trials investigating the efficacy of **Padma 28** in intermittent claudication is the improvement in walking distance, both pain-free and maximal. The following table summarizes the key quantitative data from several placebo-controlled studies.

Study (Year)	Number of Patients (Padma 28 / Placebo)	Dosage	Duration	Baseline Maximal Walking Distance (MWD)	Change in MWD (Padma 28)	Change in MWD (Placebo)	Key Findings
Schröder (1985)[1]	23 / 20	2 tablets bid	16 weeks	< 250 m	~100% increase (p < 0.01)	21% increase	Statistical ly significant improve ment in both pain-free and maximal walking distance with Padma 28 compare d to placebo.
Drabaek et al. (1994)[2]	18 / 18	2 tablets (340 mg each) bid	4 months	Not specified	Significa nt increase to a median of 227 m (from 115 m)	No significant change	Padma 28 significantly increase d walking distance in patients with stable,

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A meta-
analysis
of five
trials
demonstr
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improve
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maximal
walking
distance
with
Padma
28. A
clinically
relevant
increase
of >100m
was
observed
in 18.2%
of
patients
on
Padma
28
versus
2.1% on
placebo.

Melzer et
al. (2006)
- Meta-
analysis[
[3\]](#)

5 trials,
n=414

309-382
mg/caps
ule, 2
capsules
bid or tid

≥ 16
weeks

Not
specified

Weighted
Mean
Differenc
e: +63.51
m (p <
0.001)

-

						Pooled data showed a statistically significant longer maximal walking distance in the Padma 28 group compared to placebo.
Cochran e Review (2013) - Meta- analysis[4]	2 studies, n=193	Not specified	16 weeks	Not specified	Mean Difference: +95.97 - m (p < 0.00001)	

Experimental Protocols of Key Clinical Trials

A standardized approach is evident in the methodologies of the key clinical trials assessing **Padma 28** for intermittent claudication.

Inclusion Criteria:

- Patients diagnosed with peripheral artery disease (PAD) Fontaine stage II, characterized by intermittent claudication.[[5](#)]
- Stable symptoms for at least 8 months.[[1](#)]
- Maximum walking distance below a specified threshold (e.g., 250 meters) on a standardized treadmill test.[[1](#)]

Exclusion Criteria:

- Presence of other conditions that could limit walking ability.
- Use of other vasoactive medications.[[1](#)]

Treatment Regimen:

- Dosage: Typically, two capsules of **Padma 28** (with dosages ranging from 309 mg to 382 mg per capsule) were administered two to three times daily.[5]
- Duration: The treatment duration in most randomized controlled trials was at least 16 weeks. [5]

Efficacy Assessment:

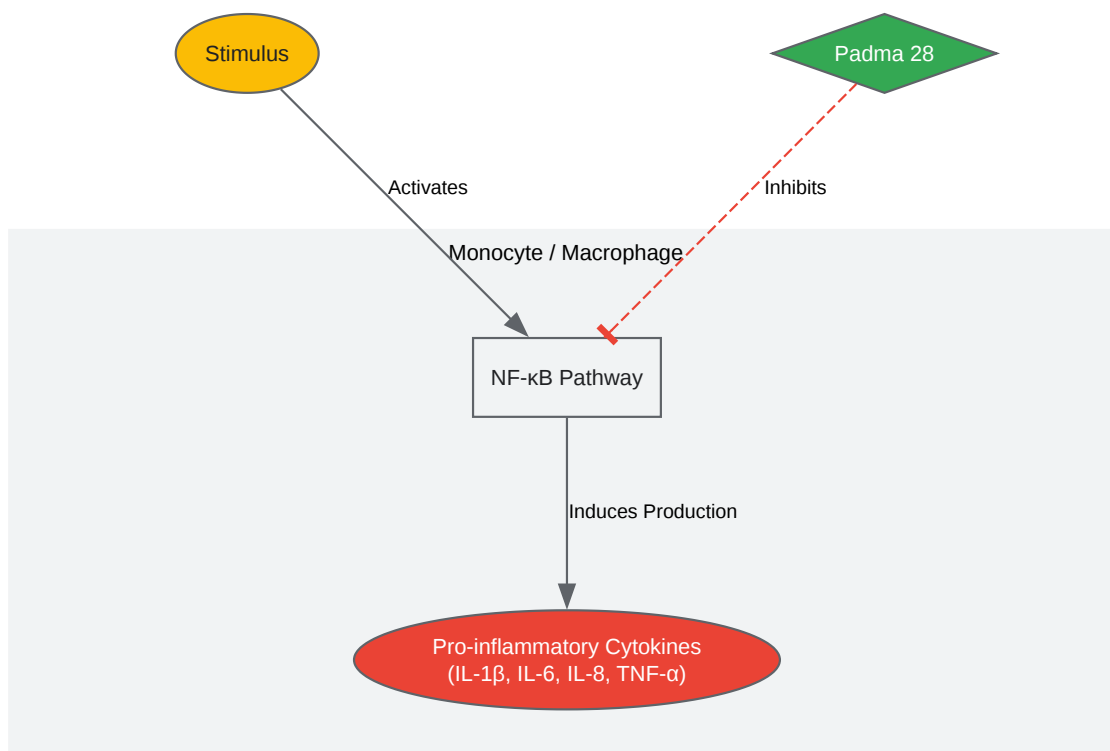
- The primary outcome measure was the change in pain-free and maximal walking distance, assessed using a standardized treadmill test.[5]

Proposed Mechanism of Action and Signaling Pathways

Padma 28 is understood to exert its therapeutic effects through a multi-target mechanism, influencing various pathological processes involved in atherosclerosis and inflammation.[6] Its proposed mechanisms of action include anti-inflammatory, antioxidant, and immunomodulatory effects.

Anti-Inflammatory and Immunomodulatory Pathways

Padma 28 has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.[7][8] This is thought to be a key component of its anti-atherosclerotic effects.

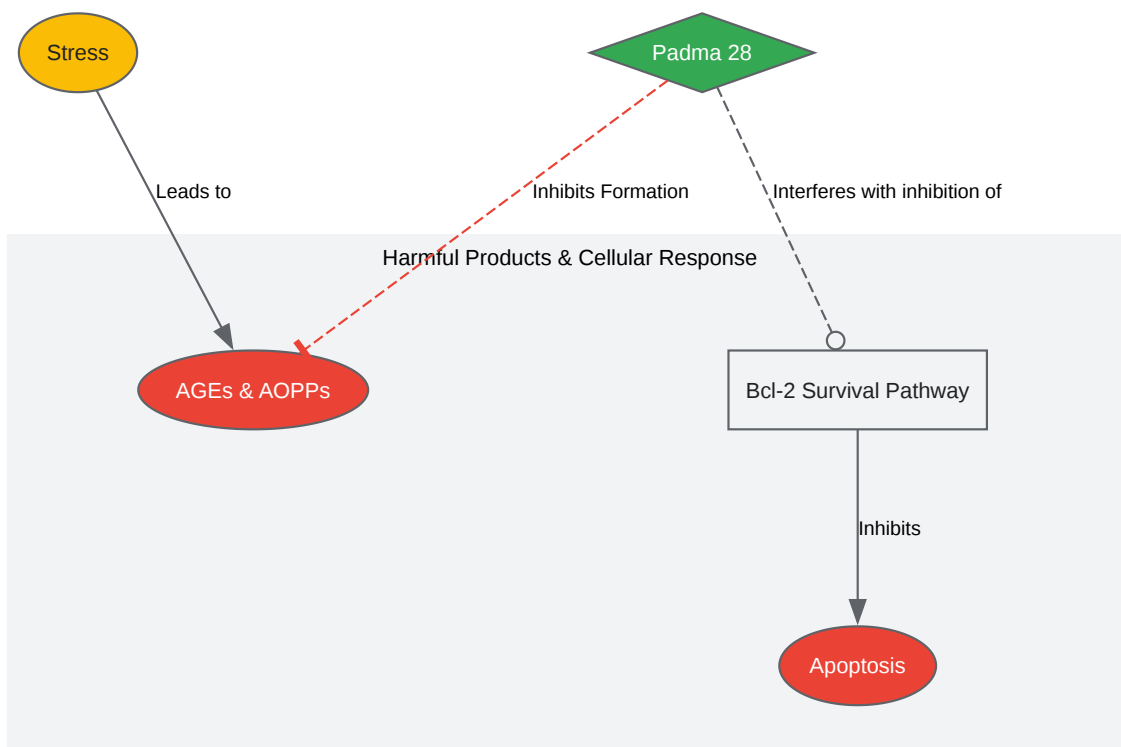


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Padma 28's Inhibition of the NF-κB Inflammatory Pathway.

Antioxidant and Cellular Protection Pathways

Padma 28 exhibits significant antioxidant properties, which are crucial in combating the oxidative stress implicated in the pathogenesis of atherosclerosis. It has been shown to inhibit the formation of advanced glycation endproducts (AGEs) and advanced oxidation protein products (AOPPs).[9] Furthermore, it may interfere with pro-apoptotic signaling pathways, promoting cell survival.

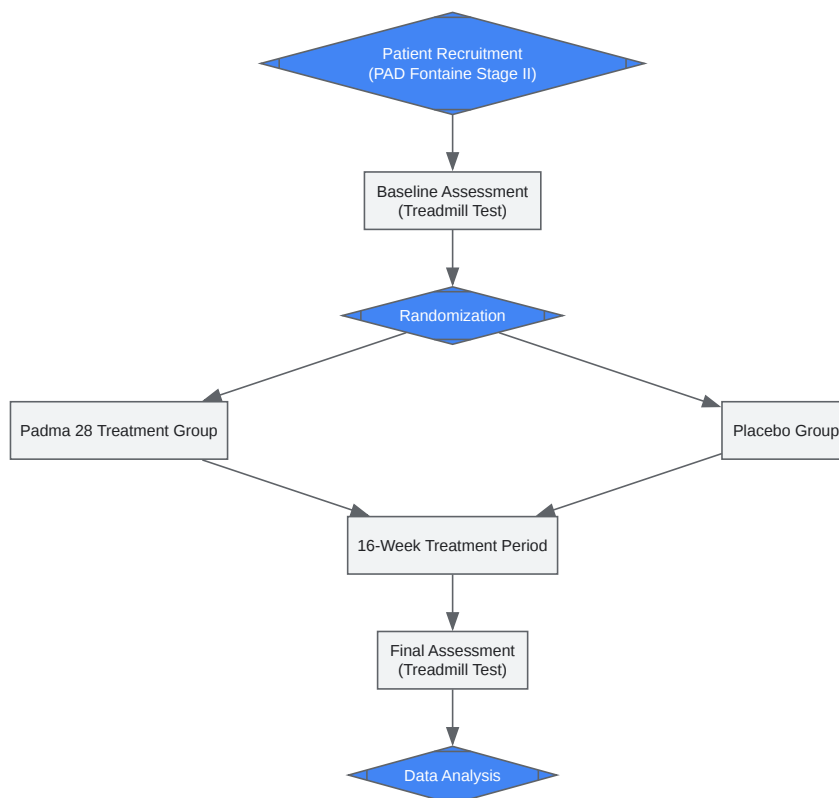


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Antioxidant and Anti-Apoptotic Mechanisms of **Padma 28**.

Experimental Workflow for a Typical Padma 28 Clinical Trial

The workflow for a typical randomized, double-blind, placebo-controlled clinical trial of **Padma 28** for intermittent claudication is outlined below.



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Typical Workflow of a **Padma 28** Clinical Trial.

In conclusion, the available clinical evidence consistently demonstrates that **Padma 28** is an effective and well-tolerated treatment for improving walking distance in patients with intermittent claudication. Its multi-target mechanism of action, encompassing anti-inflammatory and antioxidant effects, provides a strong rationale for its therapeutic application in atherosclerosis-related conditions. Further research into its specific molecular targets and signaling pathways will continue to elucidate its full therapeutic potential.

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